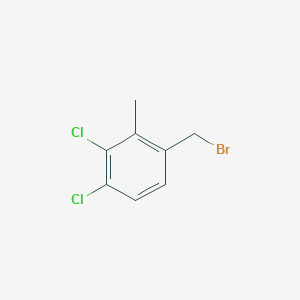
1-(Bromomethyl)-3,4-dichloro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3,4-dichloro-2-methylbenzene is an organic compound with the molecular formula C8H7BrCl2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two chlorine atoms, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-3,4-dichloro-2-methylbenzene can be synthesized through a multi-step process involving the bromination and chlorination of toluene derivatives. One common method involves the following steps:
Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination processes. These processes are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3,4-dichloro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild to moderate conditions (room temperature to 50°C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
1-(Bromomethyl)-3,4-dichloro-2-methylbenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials such as polymers and resins with specific properties.
Pharmaceuticals: It is investigated for its potential use in the synthesis of biologically active compounds with therapeutic properties.
Environmental Science: The compound is studied for its role in the degradation of pollutants and the development of environmentally friendly chemical processes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3,4-dichloro-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules such as proteins and nucleic acids, potentially altering their function . The chlorine atoms can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-3,4-dichloro-2-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-2,4-dichloro-3-methylbenzene: Similar structure but with different positions of the chlorine and methyl groups.
1-(Bromomethyl)-3,5-dichloro-2-methylbenzene: Similar structure but with different positions of the chlorine atoms .
Uniqueness
1-(Bromomethyl)-3,4-dichloro-2-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms on the benzene ring enhances its electrophilic nature, making it a versatile intermediate in various chemical reactions .
Properties
Molecular Formula |
C8H7BrCl2 |
|---|---|
Molecular Weight |
253.95 g/mol |
IUPAC Name |
1-(bromomethyl)-3,4-dichloro-2-methylbenzene |
InChI |
InChI=1S/C8H7BrCl2/c1-5-6(4-9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 |
InChI Key |
WNTXNRXCJDOPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















